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For Researchers, Scientists, and Drug Development Professionals

Executive Summary
PF-04217903 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the

c-Met (hepatocyte growth factor receptor) tyrosine kinase.[1][2] Dysregulation of the c-Met

signaling pathway is implicated in the progression of numerous human cancers, promoting

tumor growth, invasion, and angiogenesis.[1][3] PF-04217903 has demonstrated significant

antitumor and anti-angiogenic properties in preclinical models, both in vitro and in vivo.[3][4]

This document provides a comprehensive overview of the chemical structure, physicochemical

and pharmacological properties, and key experimental methodologies related to PF-04217903.

Chemical Structure and Properties
PF-04217903 is a complex heterocyclic molecule featuring a quinoline moiety.[5]

IUPAC Name: 2-(4-(1-(quinolin-6-ylmethyl)-1H-[6][7][8]triazolo[4,5-b]pyrazin-6-yl)-1H-pyrazol-1-

yl)ethanol

Physicochemical Properties
A summary of the key physicochemical properties of PF-04217903 is presented in Table 1.

While experimental data for some parameters are limited in publicly available literature,

predicted values are provided for reference. The compound is notably insoluble in water and

ethanol but soluble in DMSO.[8][9]
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Table 1: Physicochemical Properties of PF-04217903

Property Value Source

Molecular Formula C₁₉H₁₆N₈O [10]

Molecular Weight 372.38 g/mol [10]

CAS Number 956905-27-4 [9]

Appearance Solid [10]

Solubility
Insoluble in Water and

Ethanol≥18.6 mg/mL in DMSO
[8][10]

Predicted Water Solubility 0.224 mg/mL [5]

Predicted logP 1.3 [5]

Predicted pKa (Strongest

Basic)
4.5 [5]

Pharmacological Properties
Pharmacodynamics
PF-04217903 is a highly selective inhibitor of c-Met kinase, demonstrating over 1,000-fold

selectivity against a panel of more than 150 other kinases.[3] It acts as an ATP-competitive

inhibitor, effectively blocking the phosphorylation of c-Met and its downstream signaling

pathways.[2] The inhibitory activity of PF-04217903 against wild-type c-Met and various

mutants is summarized in Table 2.

Table 2: In Vitro Inhibitory Activity of PF-04217903
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Target/Assay IC₅₀/Kᵢ (nM) Cell Line/Assay Conditions

c-Met (Kᵢ) 4.8
Recombinant human c-Met

kinase

c-Met phosphorylation 4.8 A549 cells

c-Met-H1094R 3.1 Not specified

c-Met-R988C 6.4 Not specified

c-Met-T1010I 6.7 Not specified

c-Met-Y1230C >10,000 Not specified

GTL-16 cell proliferation 12 Gastric carcinoma

H1993 cell proliferation 30 NSCLC

GTL-16 cell apoptosis 31 Gastric carcinoma

HUVEC survival 12
Human Umbilical Vein

Endothelial Cells

HUVEC Matrigel invasion 27
Human Umbilical Vein

Endothelial Cells

Data compiled from multiple sources.[2][7][8][11]

Pharmacokinetics
PF-04217903 is an orally bioavailable compound.[1] A Phase 1 clinical trial in patients with

advanced solid tumors was initiated but later terminated due to a strategic decision by the

developer, not due to safety concerns.[4] Detailed human pharmacokinetic data from this trial

are not extensively published. However, a predicted plasma half-life (t½) of 1.9 hours in

humans has been reported based on physiologically based pharmacokinetic (PBPK) modeling.

[12] In vivo studies in mouse xenograft models have shown that oral administration of PF-
04217903 leads to dose-dependent inhibition of c-Met phosphorylation in tumors.[2]

Mechanism of Action: The c-Met Signaling Pathway
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The hepatocyte growth factor (HGF)/c-Met signaling pathway plays a crucial role in cell

proliferation, survival, migration, and invasion. Aberrant activation of this pathway is a key

driver in many cancers. PF-04217903 inhibits the tyrosine kinase activity of the c-Met receptor,

thereby blocking the downstream signaling cascades.

HGF
(Hepatocyte Growth Factor)

c-Met Receptor

Binds

Dimerization &
Autophosphorylation

PF-04217903

Inhibits ATP Binding

Gab1

Recruits

GRB2/SOS STAT3PI3K AKT mTOR Cell Survival &
Proliferation RAS RAF MEK ERK Gene Expression

(Proliferation, Invasion) STAT3 Dimerization Nuclear Translocation Gene Transcription
(Angiogenesis, Survival)

Click to download full resolution via product page

c-Met signaling pathway and the inhibitory action of PF-04217903.

Experimental Protocols
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The following sections detail the methodologies for key experiments cited in the

characterization of PF-04217903.

Cellular c-Met Phosphorylation ELISA
This assay quantifies the inhibition of c-Met autophosphorylation in a cellular context.

Cell Seeding: Seed A549 cells in 96-well plates in growth medium and culture overnight.

Serum Starvation: Replace the growth medium with serum-free medium containing 0.04%

BSA.

Compound Incubation: Add serial dilutions of PF-04217903 to each well and incubate at

37°C for 1 hour.

Ligand Stimulation: Add HGF (40 ng/mL) to the cells for 20 minutes to stimulate c-Met

phosphorylation.

Cell Lysis: Wash the cells once with HBSS supplemented with 1 mM Na₃VO₄ and generate

protein lysates.

ELISA: Assess the total tyrosine phosphorylation of c-Met using a standard sandwich ELISA

method.[8]

Cell Proliferation Assay
This assay measures the effect of PF-04217903 on the proliferation of cancer cell lines.

Cell Seeding: Seed tumor cells (e.g., GTL-16, H1993) at a low density in 96-well plates.

Compound Treatment: Treat the cells with various concentrations of PF-04217903. For some

cell lines (e.g., U87MG, SW620, HT29), also treat with HGF (20 ng/mL).

Incubation: Incubate the plates for 72 hours.

Viability Assessment: Use MTT or resazurin-based assays to determine the number of viable

cells.[13] Alternatively, cells can be counted using a Coulter counter after a 4-day incubation.

[8]
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Apoptosis Assay
This assay determines the induction of apoptosis by PF-04217903.

Cell Seeding: Seed GTL-16 cells in 96-well plates at 40,000 cells per well.

Compound Treatment: Add designated concentrations of PF-04217903 in serum-free media.

Incubation: Incubate the cells at 37°C in a 5% CO₂ environment for 48 hours.

Apoptosis Detection: Use the ssDNA Apoptosis ELISA Kit according to the manufacturer's

instructions to quantify apoptosis.[7]

In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.

Tumor Implantation: Implant human tumor cells (e.g., GTL-16, U87MG) subcutaneously into

athymic nude mice.

Tumor Growth: Allow tumors to reach a predetermined size (e.g., ~200 mm³).

Drug Administration: Administer PF-04217903 orally at various dose levels (e.g., 1-30

mg/kg/day) or vehicle control.

Tumor Measurement: Measure tumor volume regularly using calipers.

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of c-

Met phosphorylation, cell proliferation markers (e.g., Ki67), and apoptosis markers (e.g.,

cleaved caspase-3) by ELISA, Western blot, or immunohistochemistry.[13]

Preclinical Development Workflow
The preclinical evaluation of a kinase inhibitor like PF-04217903 typically follows a structured

workflow to assess its potential as a therapeutic agent.
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Preclinical development workflow for a c-Met kinase inhibitor.
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Conclusion
PF-04217903 is a well-characterized, potent, and highly selective c-Met inhibitor with

demonstrated preclinical antitumor and anti-angiogenic activity. Its mechanism of action

through the inhibition of the HGF/c-Met signaling pathway provides a strong rationale for its

investigation in c-Met-dependent cancers. While its clinical development was discontinued for

strategic reasons, the comprehensive preclinical data available for PF-04217903 make it a

valuable tool for cancer research and a benchmark for the development of new c-Met targeted

therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [In-Depth Technical Guide: PF-04217903, a Selective c-
Met Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663016#pf-04217903-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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